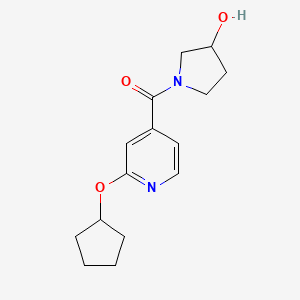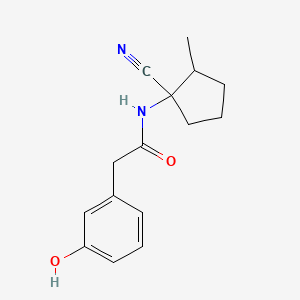![molecular formula C7H16ClNO3S B2674849 [4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride CAS No. 2418730-61-5](/img/structure/B2674849.png)
[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride
カタログ番号 B2674849
CAS番号:
2418730-61-5
分子量: 229.72
InChIキー: JWMATIDZHDGUMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to produce it. This includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis Techniques
- Amino Acid Methyl Ester Hydrochlorides Synthesis: A series of amino acid methyl ester hydrochlorides, including derivatives similar in structure to the compound , have been synthesized using methanol and trimethylchlorosilane. This method is compatible with various amino acids, indicating a potential application for your compound in synthesizing complex amino acid derivatives (Li & Sha, 2008).
Chemical Properties and Interactions
- Polyol-Induced Protein Stabilization: The solubilities of amino acids in various polyols, including methanol, have been studied. This research could inform the applications of your compound in protein stabilization, as its structure suggests potential interactions with amino acids and polyols (Gekko, 1981).
- Reactions with Ethyl 4-Oxoalkanoates: The compound's structure suggests it may react with ethyl 4-oxoalkanoates to form various heterocyclic compounds, which could have potential applications in synthetic chemistry (Wedler et al., 1992).
Catalytic Applications
- N-Monomethylation of Aromatic Primary Amines: The compound's structural similarity to methanol suggests potential applications in catalyzing the N-monomethylation of aromatic primary amines (Li et al., 2012).
Complexation and Binding Studies
- Phosphorylated Calixarenes and Amino Acids Interaction: The compound might have potential applications in complexation studies, similar to the interactions between phosphorylated calixarenes and amino acids in methanol solutions (Zielenkiewicz et al., 2006).
Methanolysis Applications
- Efficient Methanolytic Cleavage: Given the methanol component of your compound, it might be useful in promoting methanolytic cleavage of various esters, as demonstrated in studies involving methanol as a reagent (Andrea et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
[4-(aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c8-5-7(6-9)1-3-12(10,11)4-2-7;/h9H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMATIDZHDGUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2674766.png)

![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)


![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)

![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2674783.png)

